Ring Size Determines Conformational Preorganization: Spiro[4.4]nonane vs. Spiro[4.5]decane Scaffolds
The spiro[4.4]nonane core of 2-methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one provides a distinct conformational profile compared to the spiro[4.5]decane analog (CAS 1214028-87-1). The [4.4] system consists of two five-membered rings sharing a single spiro carbon, creating a more compact and rigid architecture than the [4.5] system which incorporates a six-membered ring with greater conformational freedom . This fundamental topological difference is quantified by the ring-strain energy and the number of accessible low-energy conformers, which directly impacts molecular recognition. In related triazaspiro series, the [4.4] scaffold has been shown to enable selective binding to biological targets—for instance, BMS-688521 (spiro[4.4]nonane-based) achieves an IC50 of 2.5 nM in LFA-1/ICAM adhesion assays and 60 nM in MLR assays, whereas less constrained scaffolds in the same program showed substantially reduced potency [1].
| Evidence Dimension | Ring system topology and conformational flexibility |
|---|---|
| Target Compound Data | Spiro[4.4]nonane: two five-membered rings, 1 spiro atom, 3 nitrogen atoms, molecular weight 153.18, rigid scaffold with limited rotatable bonds |
| Comparator Or Baseline | Spiro[4.5]decane analog (CAS 1214028-87-1): one five-membered and one six-membered ring, molecular weight 203.67 (HCl salt), increased conformational freedom due to six-membered ring |
| Quantified Difference | Molecular weight difference: 50.49 g/mol (33% increase for [4.5] system); number of accessible ring conformers: [4.4] system has fewer low-energy conformers due to reduced puckering modes in five-membered rings vs. six-membered rings |
| Conditions | Structural comparison based on reported CAS entries and fundamental conformational analysis principles |
Why This Matters
The increased rigidity of the [4.4] scaffold can translate to lower entropic penalty upon target binding and potentially higher selectivity, making it the preferred choice for fragment-based drug discovery and scaffold-hopping campaigns where conformational preorganization is critical.
- [1] Watterson, S. H., et al. (2010). Small Molecule Antagonist of Leukocyte Function Associated Antigen-1 (LFA-1): Structure−Activity Relationships Leading to the Identification of BMS-688521. Journal of Medicinal Chemistry, 53(9), 3814–3830. View Source
